3-(2-Methylphenyl)thiophene-2-carbaldehyde
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Overview
Description
3-(2-Methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C12H10OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenylthiophene and an appropriate aldehyde precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: Formation of 3-(2-Methylphenyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: A similar compound with a methyl group at the 3-position of the thiophene ring.
2-Thiophenecarboxaldehyde: Another related compound with an aldehyde group at the 2-position of the thiophene ring.
Uniqueness
3-(2-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a 2-methylphenyl group and a carbaldehyde group on the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
3-(2-Methylphenyl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound this compound features a thiophene ring substituted with a methylphenyl group and an aldehyde functional group. Its chemical formula is C11H10OS, and it has been studied for its reactivity and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, derivatives of thiophene have been reported to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer cell lines, with IC50 values ranging from 1.14 μM to 9.27 μM depending on structural modifications .
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HT-29 | TBD |
Thiophene Derivative A | MCF-7 (Breast Cancer) | 1.14 |
Thiophene Derivative B | CaCo-2 (Colon Cancer) | 9.27 |
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit inhibitory effects against a range of bacteria and fungi, potentially making them suitable candidates for developing new antimicrobial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Antioxidant Properties : Some derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
One notable case study involved the synthesis and evaluation of a series of thiophene-based compounds, including this compound, where researchers observed significant anticancer activity against multiple human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
Properties
Molecular Formula |
C12H10OS |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-10(9)11-6-7-14-12(11)8-13/h2-8H,1H3 |
InChI Key |
SPEPPAYWEYITJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SC=C2)C=O |
Origin of Product |
United States |
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